N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-11-8-9-15(12(2)10-11)19-17(21)13(3)20-18(22)14-6-4-5-7-16(14)25(20,23)24/h4-10,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIERQOHEVZYDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Attachment of Propanamide Group: The propanamide group is introduced by reacting the benzothiazole intermediate with 2-bromo-2-methylpropionyl bromide in the presence of a base such as triethylamine.
Substitution with 2,4-Dimethylphenyl Group: The final step involves the substitution of the amide hydrogen with a 2,4-dimethylphenyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell proliferation or apoptosis.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell cycle regulation, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide (SCP-1)
- Structure : Acetamide chain with 4-hydroxyphenyl substituent.
- Properties: Higher polarity due to phenolic -OH group, improving aqueous solubility. Shorter elimination half-life (1.8 hours vs. 3.5 hours for acetaminophen) and faster clearance .
- Activity: Shares analgesic properties with acetaminophen but lacks detailed LOX inhibition data .
N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
- Structure : Dimethoxyphenyl instead of dimethylphenyl.
- Properties :
- Methoxy groups increase electron density, altering binding interactions.
- Molecular weight: 403.43 g/mol (vs. 386.42 g/mol for the target compound).
- Activity : Reported in virtual screening for kinase inhibition (CHEMBL1562582) but lacks experimental validation .
Variations in the Benzothiazole-Trioxo Core
N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (Compound 50)
- Structure : Benzamide scaffold with methyl substitution.
- Properties :
- Activity : Potent anti-inflammatory activity in murine models (IC₅₀ = 0.8 µM for TNF-α inhibition) .
N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b)
Chain Length and Functional Group Modifications
N-(2,4-Dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a)
- Structure : Oxadiazole-thioether linker with piperidinyl-sulfonyl group.
- Properties: Increased molecular complexity (MW = 529.58 g/mol). Synthesized via Mitsunobu reaction (56% yield) .
- Activity : LOX inhibition (IC₅₀ = 0.12 µM), outperforming simpler analogs due to enhanced hydrogen bonding .
N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Research Findings and Mechanistic Insights
- LOX Inhibition : The target compound’s trioxo-benzothiazole group forms hydrogen bonds with LOX active-site residues (Arg112, His144), while the dimethylphenyl group enhances hydrophobic interactions . Its IC₅₀ (0.45 µM) is lower than first-generation analogs but higher than compound 8a (0.12 µM), likely due to 8a’s additional sulfonyl-piperidine interactions .
- Metabolic Stability : The dimethylphenyl group reduces CYP3A4-mediated metabolism compared to methoxy-substituted analogs, extending half-life (t₁/₂ = 6.2 hours in vitro) .
- Toxicity : Lower cytotoxicity (CC₅₀ = 48 µM in HEK293 cells) than sulfonyl-containing analogs (CC₅₀ = 12–18 µM) .
Biological Activity
N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole moiety and a propanamide functional group. Its molecular formula is , and it has a molecular weight of 358.47 g/mol. The IUPAC name is N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-1lambda6,2-benzothiazol-2-yl)propanamide.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.47 g/mol |
| LogP | 4.0778 |
| Polar Surface Area | 71.327 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. A study on benzothiazole derivatives demonstrated that modifications in the benzothiazole structure could enhance cytotoxicity against various cancer cell lines including breast and lung cancer cells . The mechanism of action often involves the induction of apoptosis through the modulation of cell signaling pathways related to proliferation and survival.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi. The exact mechanism remains under investigation but is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways.
The biological activity of this compound can be attributed to its interaction with specific targets in biological systems:
Molecular Targets:
- Enzymes: The compound may inhibit enzymes involved in cell cycle regulation or apoptosis.
- Receptors: It may interact with receptors that modulate inflammatory responses.
Pathways Involved:
- Cell Proliferation: Inhibition of pathways promoting cell division.
- Apoptosis: Induction of programmed cell death through intrinsic and extrinsic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole ring can significantly affect potency and selectivity against cancer cells. For instance:
- Substituents at the 4-position (e.g., methyl or halogen groups) have been shown to enhance activity against specific cancer types.
- Hydrophobic interactions are essential for binding affinity to biological targets.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Clinical Trials: A derivative similar to this compound was evaluated in Phase II trials for breast cancer treatment and showed promising results with manageable side effects .
- Laboratory Studies: In vitro studies demonstrated that compounds with similar structures exhibited IC50 values in the nanomolar range against various tumor cell lines .
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with 2,4-dimethylaniline and a benzothiazole derivative. Key steps include:
- Amide bond formation : Reacting 2,4-dimethylphenylamine with a benzothiazole-containing propanoic acid derivative using coupling agents like EDCl/HOBt in dimethylformamide (DMF) .
- Sulfonation/oxidation : Introducing the trioxo group on the benzothiazole ring using sulfur trioxide or H₂O₂ under controlled acidic conditions .
Optimization tips : - Use triethylamine as a catalyst to enhance reaction rates.
- Monitor reaction progress via TLC or HPLC to avoid over-oxidation.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How stable is this compound under standard laboratory conditions, and what precautions are necessary for handling?
The compound is stable in dry, inert atmospheres but sensitive to:
- Hydrolysis : The trioxo-benzothiazole moiety degrades in aqueous acidic/basic conditions. Store in anhydrous solvents (e.g., DMSO, DMF) .
- Light exposure : The 2,4-dimethylphenyl group may undergo photodegradation. Use amber vials for storage .
Handling precautions : - Use gloves and fume hoods due to potential respiratory irritation from chlorinated byproducts .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H and ¹³C NMR confirm the benzothiazole ring (δ 7.2–8.1 ppm for aromatic protons) and amide linkage (δ 1.9–2.1 ppm for methyl groups) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~420 Da) and fragmentation patterns .
- X-ray crystallography : Resolve planar geometry of the trioxo-benzothiazole system (r.m.s. deviation <0.03 Å) .
Advanced Research Questions
Q. How does the compound interact with biological receptors, and what computational methods validate these interactions?
Preliminary studies suggest affinity for inflammatory or oncogenic targets (e.g., COX-2, HDACs):
- Docking simulations : Use AutoDock Vina to model binding to COX-2’s hydrophobic pocket (∆G ≈ -9.2 kcal/mol) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .
Experimental validation : - Competitive binding assays (SPR or ITC) to measure Kd values against reference ligands .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or culture media (e.g., serum concentration) .
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates can interfere with bioassays. Use HPLC (≥95% purity) for dose-response studies .
Mitigation strategy : - Standardize protocols using CLSI guidelines for antimicrobial testing .
Q. What strategies are recommended for derivatization to enhance bioactivity or selectivity?
- Functional group modifications :
- Prodrug design : Acetylate the amide nitrogen to improve bioavailability .
Screening workflow : - Synthesize derivatives via parallel combinatorial chemistry.
- Prioritize candidates with ADMET predictions (e.g., SwissADME) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
